molecular formula C26H26ClN3O2 B251003 2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

Número de catálogo: B251003
Peso molecular: 448 g/mol
Clave InChI: BBIXURRLZQEIBP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.

Aplicaciones Científicas De Investigación

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, monocytes, and synovial fibroblasts. This compound has also been shown to reduce inflammation and joint destruction in animal models of rheumatoid arthritis.
Another area of research is the potential use of this compound in cancer therapy. p38 MAPK is known to play a role in tumor growth and survival, and inhibition of this pathway has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer, both in vitro and in vivo.
This compound has also been studied for its potential neuroprotective effects. p38 MAPK is known to be involved in neuronal apoptosis and neuroinflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons from apoptosis and reduce neuroinflammation in animal models of these diseases.

Mecanismo De Acción

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide inhibits the activity of p38 MAPK, which is a signaling pathway involved in various cellular processes, including inflammation, cell differentiation, and apoptosis. p38 MAPK is activated by various stress stimuli, such as cytokines, UV radiation, and oxidative stress, and its activation leads to the phosphorylation of downstream targets, including transcription factors and other kinases. Inhibition of p38 MAPK by this compound prevents the phosphorylation of these targets, leading to the inhibition of various cellular processes, including inflammation, cell differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of p38 MAPK by this compound leads to the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, monocytes, and synovial fibroblasts. This compound has also been shown to reduce inflammation and joint destruction in animal models of rheumatoid arthritis.
This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer, both in vitro and in vivo. This compound has also been shown to protect neurons from apoptosis and reduce neuroinflammation in animal models of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide in lab experiments is its specificity for p38 MAPK. This compound has been shown to selectively inhibit p38 MAPK without affecting other MAPK pathways, such as ERK and JNK. This specificity allows for the study of the specific role of p38 MAPK in various cellular processes.
One of the limitations of using this compound in lab experiments is its potential off-target effects. Although this compound is selective for p38 MAPK, it may still affect other cellular processes indirectly, leading to potential off-target effects. Additionally, this compound has a relatively short half-life, which may limit its effectiveness in long-term experiments.

Direcciones Futuras

There are several future directions for the study of 2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide. One area of research is the development of more potent and selective p38 MAPK inhibitors. Although this compound is selective for p38 MAPK, it may still affect other cellular processes indirectly, leading to potential off-target effects. The development of more potent and selective inhibitors may allow for the study of the specific role of p38 MAPK in various cellular processes.
Another area of research is the potential use of this compound in combination therapy with other drugs. This compound has been shown to have synergistic effects with other drugs, such as chemotherapeutic agents and other kinase inhibitors. The combination of this compound with other drugs may lead to enhanced therapeutic effects in various diseases.
Finally, the potential use of this compound in clinical trials for various diseases should be explored. Although this compound has shown promising results in preclinical studies, its effectiveness and safety in humans need to be evaluated in clinical trials. The development of this compound as a therapeutic agent may lead to new treatments for various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.

Métodos De Síntesis

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide can be synthesized using a multistep process starting from 4-chloroacetophenone. The first step involves the reaction of 4-chloroacetophenone with 4-(2-methylbenzoyl)piperazine in the presence of potassium carbonate and DMF to yield 4-(4-(2-methylbenzoyl)piperazin-1-yl)acetophenone. The second step involves the reaction of the intermediate product with 4-bromoaniline in the presence of cesium carbonate and DMF to yield this compound (this compound).

Propiedades

Fórmula molecular

C26H26ClN3O2

Peso molecular

448 g/mol

Nombre IUPAC

2-(4-chlorophenyl)-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C26H26ClN3O2/c1-19-4-2-3-5-24(19)26(32)30-16-14-29(15-17-30)23-12-10-22(11-13-23)28-25(31)18-20-6-8-21(27)9-7-20/h2-13H,14-18H2,1H3,(H,28,31)

Clave InChI

BBIXURRLZQEIBP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

SMILES canónico

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.